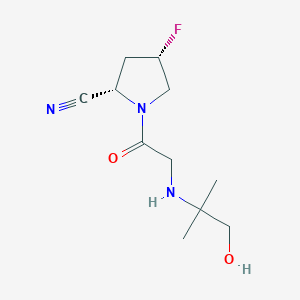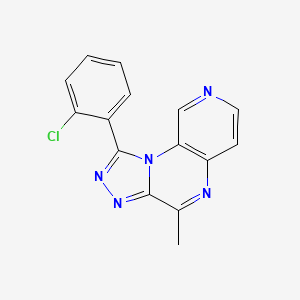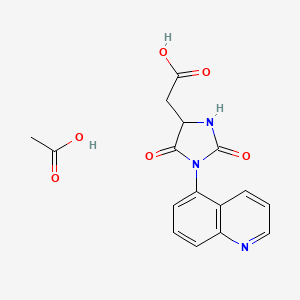![molecular formula C21H19ClF2N4O2S B8069549 1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one;sulfane](/img/structure/B8069549.png)
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one;sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ARS-1620 is a selective inhibitor of the KRAS G12C mutation, which is a common mutation found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This compound has shown promising results in preclinical and clinical studies, making it a significant candidate for targeted cancer therapy .
準備方法
The synthesis of ARS-1620 involves the introduction of a quinazoline core and a fluorophenol hydrophobic binding moiety. The synthetic route includes several key steps:
- Formation of the quinazoline core.
- Introduction of chloro and fluoro substituents at positions 6 and 8, respectively.
- Addition of a 2-fluoro-6-hydroxyphenyl group at position 7.
- Incorporation of a 4-(prop-2-enoyl)piperazin-1-yl group at position 4 .
化学反応の分析
ARS-1620 undergoes several types of chemical reactions, including:
Covalent Binding: ARS-1620 covalently binds to the cysteine residue in the switch-II pocket of the KRAS G12C protein, trapping it in the inactive GDP-bound state.
Oxidation and Reduction: These reactions are less common for ARS-1620 due to its specific design to target the KRAS G12C mutation.
Substitution: The compound can undergo substitution reactions, particularly involving the halogen substituents.
科学的研究の応用
ARS-1620 has several scientific research applications:
Cancer Research: It is primarily used in the study of KRAS G12C-mutant cancers. .
Drug Development: ARS-1620 serves as a lead compound for the development of other KRAS G12C inhibitors.
Biological Studies: It is used to understand the role of KRAS mutations in cancer biology and to explore potential therapeutic strategies.
作用機序
ARS-1620 exerts its effects by covalently binding to the cysteine residue in the switch-II pocket of the KRAS G12C protein. This binding traps the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways that promote cancer cell growth and survival . The primary molecular target of ARS-1620 is the KRAS G12C protein, and the pathways involved include the RAF-MEK-ERK and PI3K-AKT signaling pathways .
類似化合物との比較
ARS-1620 is compared with other KRAS G12C inhibitors such as AMG-510 (sotorasib) and MRTX849 (adagrasib). These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties . ARS-1620 is unique due to its specific quinazoline core and fluorophenol hydrophobic binding moiety, which contribute to its high potency and selectivity .
Similar Compounds
AMG-510 (sotorasib): An irreversible inhibitor that binds to the switch-II pocket of GDP-bound KRAS G12C.
MRTX849 (adagrasib): Another KRAS G12C inhibitor with a different chemical structure but similar mechanism of action.
特性
IUPAC Name |
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one;sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N4O2.H2S/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29;/h2-5,10-11,29H,1,6-9H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFNMYFVUHMHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F.S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6,7-dichloro-3,3-dimethyl-5,10-dihydroimidazo[2,1-b]quinazolin-2-one](/img/structure/B8069542.png)





